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molecular formula C11H11N3O B8451053 6-Methyl-3-pyridylmethyl-4-pyrimidone

6-Methyl-3-pyridylmethyl-4-pyrimidone

Cat. No. B8451053
M. Wt: 201.22 g/mol
InChI Key: YCPJEVAPBNKVAH-UHFFFAOYSA-N
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Patent
US04347191

Procedure details

5-Dimethylaminomethyl-2-furanmethanol can be converted into 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine by heating under reflux in acetic acid with cysteamine and can be further converted into various histamine H2 -antagonists for example, by reacting with a substituted pyrimidone to give 2-2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamino-5-(6-methyl-3-pyridylmethyl-4-pyrimidone by methods described in EP 3677.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
histamine H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted pyrimidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[N:2]([CH2:4][C:5]1O[C:8]([CH2:10]O)=[CH:7][CH:6]=1)[CH3:3].CN(CC1[O:20]C(CSCCN)=CC=1)C.NCCS.[NH2:30][CH2:31][CH2:32][C:33]1[N:37]=CN[CH:34]=1.[H][H]>C(O)(=O)C>[CH3:34][C:33]1[N:37]=[C:10]([CH2:8][C:7]2[CH:3]=[N:2][CH:4]=[CH:5][CH:6]=2)[NH:30][C:31](=[O:20])[CH:32]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Step Three
Name
histamine H2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC=N1.[H][H]
Step Four
Name
substituted pyrimidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(NC(=N1)CC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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